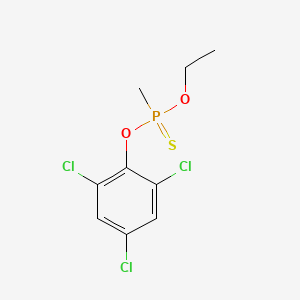
O-(2,4,6-Trichlorophenyl) O-ethyl methylphosphonothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
OMS156 is a versatile compound known for its wide range of applications in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of OMS156 involves several synthetic routes. One common method includes the reaction of a triazolo ring compound with methanesulfonate under specific conditions . This method is known for its simplicity and suitability for large-scale industrial production.
Industrial Production Methods
The industrial production of OMS156 typically involves the use of advanced chemical synthesis techniques to ensure high purity and yield. The process is designed to be efficient and scalable, making it suitable for mass production .
Análisis De Reacciones Químicas
Types of Reactions
OMS156 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of OMS156 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from the reactions of OMS156 depend on the type of reaction. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound. Substitution reactions typically result in the formation of new compounds with different functional groups .
Aplicaciones Científicas De Investigación
OMS156 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the study of biological processes and as a tool in molecular biology experiments.
Medicine: Investigated for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in the production of various industrial chemicals and materials .
Mecanismo De Acción
The mechanism of action of OMS156 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .
Comparación Con Compuestos Similares
OMS156 is unique compared to other similar compounds due to its specific chemical structure and properties. Some similar compounds include:
Methylaervine: Known for its antifungal activity and multi-target mechanism of action.
Triazolo ring compounds: Often used in similar applications but may differ in their specific chemical properties and effects.
Propiedades
Número CAS |
76203-96-8 |
|---|---|
Fórmula molecular |
C9H10Cl3O2PS |
Peso molecular |
319.6 g/mol |
Nombre IUPAC |
ethoxy-methyl-sulfanylidene-(2,4,6-trichlorophenoxy)-λ5-phosphane |
InChI |
InChI=1S/C9H10Cl3O2PS/c1-3-13-15(2,16)14-9-7(11)4-6(10)5-8(9)12/h4-5H,3H2,1-2H3 |
Clave InChI |
JQQMCGBSCREMEE-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=S)(C)OC1=C(C=C(C=C1Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-Ethoxyphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13792310.png)
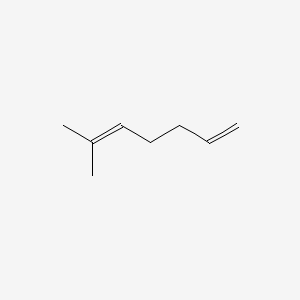
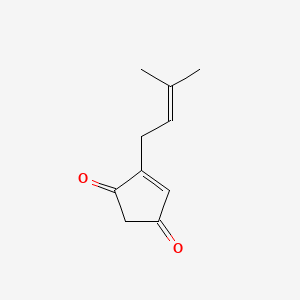
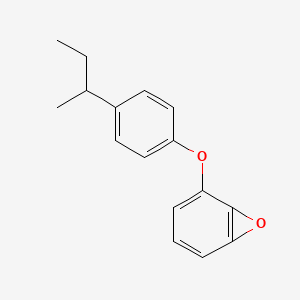
![4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B13792330.png)
![4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B13792338.png)
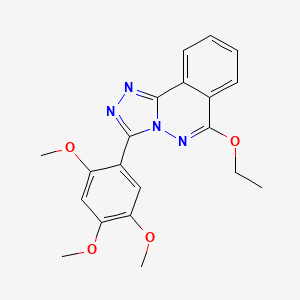
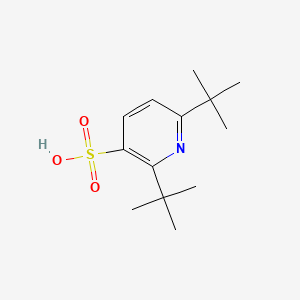
![1H-Cyclopropa[3,4]pyrrolo[1,2-B]pyridazine](/img/structure/B13792358.png)
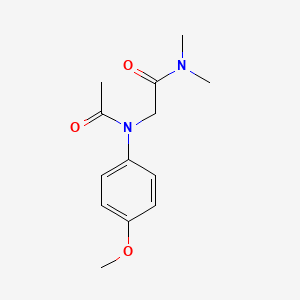
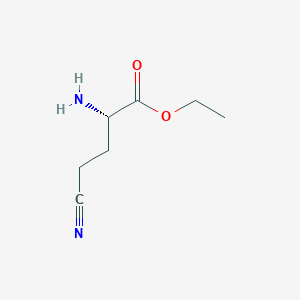
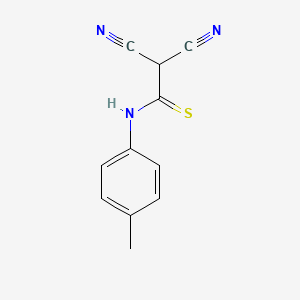
![N-{[(4S)-2,2-Dimethyl-1,3-dioxolan-4-YL]methyl}acetamide](/img/structure/B13792365.png)
![2-Methyl-3-methylidene-2,3,6,7-tetrahydropyrrolo[1,2-A]pyrazine-1,4-dione](/img/structure/B13792373.png)
